

Myristoyl Hexapeptide-16: A Technical Guide to Discovery, Synthesis, and Application

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Compound of Interest

Compound Name: Myristoyl Hexapeptide-16

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Abstract

Myristoyl Hexapeptide-16 is a synthetic lipo-peptide that has garnered significant attention in the cosmetics industry for its purported effects on enhancing the length and thickness of eyelashes and hair.[1][2] This is attributed to its ability to stimulate the expression of keratin, the primary structural protein in hair and skin.[3] This technical guide provides an in-depth overview of the discovery, chemical synthesis, mechanism of action, and relevant experimental protocols for the evaluation of **Myristoyl Hexapeptide-16**.

Discovery and Development

Myristoyl Hexapeptide-16 is a synthetically derived compound, the result of a chemical reaction between myristic acid and hexapeptide-16.[1] Its development has been driven by the growing demand in the cosmetic market for non-prostaglandin-based alternatives for enhancing eyelash and hair appearance. The peptide component, Hexapeptide-16, has the amino acid sequence Leu-Lys-Lys-Thr-Glu-Thr. The addition of a myristoyl group, a 14-carbon saturated fatty acid, to the N-terminus of the peptide enhances its bioavailability, allowing for better penetration through the stratum corneum to the hair follicles.[4]

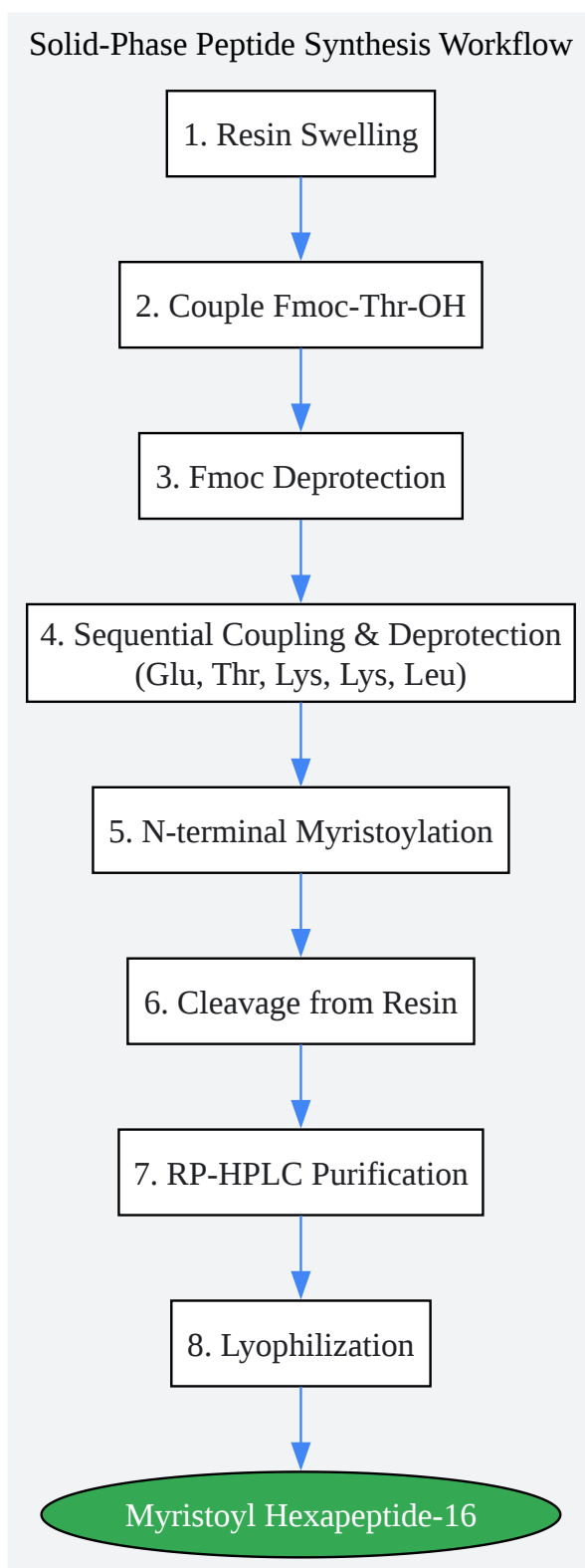
Synthesis of Myristoyl Hexapeptide-16

The synthesis of **Myristoyl Hexapeptide-16** is achieved through Solid-Phase Peptide Synthesis (SPPS), a widely used method for producing peptides in a laboratory setting.[5] The

process involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[3][6]

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

- **Resin Preparation:** A suitable resin, such as Rink Amide resin for a C-terminal amide, is swelled in a solvent like N,N-dimethylformamide (DMF).[7][8]
- **First Amino Acid Attachment:** The C-terminal amino acid, in this case, Threonine (Thr) with its amino group protected by a fluorenylmethyloxycarbonyl (Fmoc) group, is coupled to the resin.[5]
- **Deprotection:** The Fmoc protecting group is removed from the attached amino acid using a solution of 20% piperidine in DMF to expose the free amine.[7]
- **Peptide Chain Elongation (Coupling and Deprotection Cycles):** The subsequent protected amino acids (Glu, Thr, Lys, Lys, Leu) are sequentially coupled to the growing peptide chain. Each coupling step is followed by a deprotection step to prepare for the addition of the next amino acid. Coupling is facilitated by activating agents such as HBTU/HOBt.[7]
- **Myristoylation:** Following the final deprotection step to expose the N-terminal amine of Leucine, myristic acid is activated and coupled to the peptide chain.[9]
- **Cleavage and Purification:** The completed myristoylated peptide is cleaved from the resin support using a cleavage cocktail, typically containing trifluoroacetic acid (TFA). The crude peptide is then precipitated, purified by reverse-phase high-performance liquid chromatography (RP-HPLC), and lyophilized to obtain a white powder.[2][7]



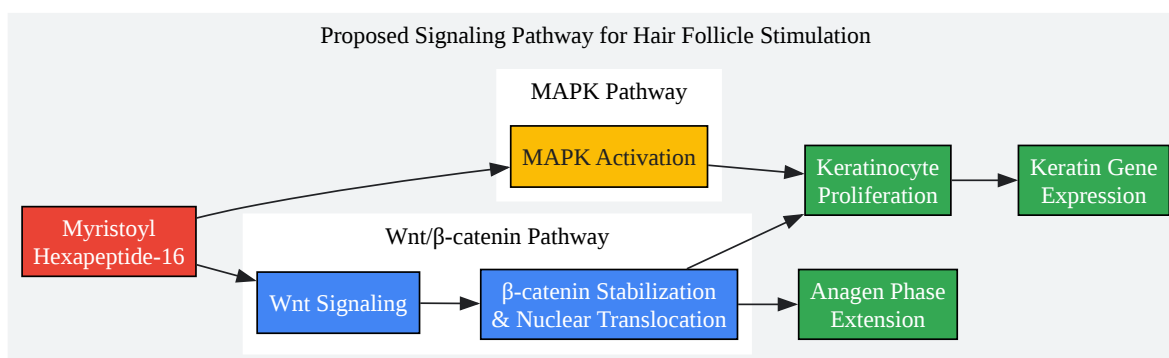
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Fig. 1: Solid-Phase Peptide Synthesis Workflow.

Mechanism of Action

Myristoyl Hexapeptide-16 is believed to exert its effects on hair growth primarily through the stimulation of keratin gene expression.[1] Keratins are the key structural proteins that make up hair, skin, and nails. By upregulating the genes responsible for keratin production, the peptide may contribute to stronger and more robust hair fibers.

Furthermore, it has been proposed that **Myristoyl Hexapeptide-16** can reactivate hair growth signaling pathways, specifically the MAPK and Wnt/ β -catenin pathways.[10] These pathways are crucial for the proliferation of keratinocytes and the maintenance of the anagen (growth) phase of the hair cycle.[10][11][12] The Wnt/ β -catenin signaling pathway, in particular, is a master regulator of hair follicle development and regeneration.[12][13]



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Fig. 2: Proposed Signaling Pathway for Hair Follicle Stimulation.

Efficacy and Performance Data

Quantitative data on the efficacy of **Myristoyl Hexapeptide-16** often comes from clinical studies of cosmetic formulations where it is used in combination with other peptides, most notably Myristoyl Pentapeptide-17. The following table summarizes the results from a 90-day clinical study on a serum containing both peptides.

Performance Metric	Improvement vs. Baseline (%)
Eyelash Length	10.52%
Eyelash Volume	9.30%
Eyelash Luster	11.43%
Eyelash Thickness	35.00%
Eyelash Curl	50.83%

Data from a 90-day study on a serum containing **Myristoyl Hexapeptide-16** and Myristoyl Pentapeptide-17.[\[7\]](#)

Key Experimental Protocols

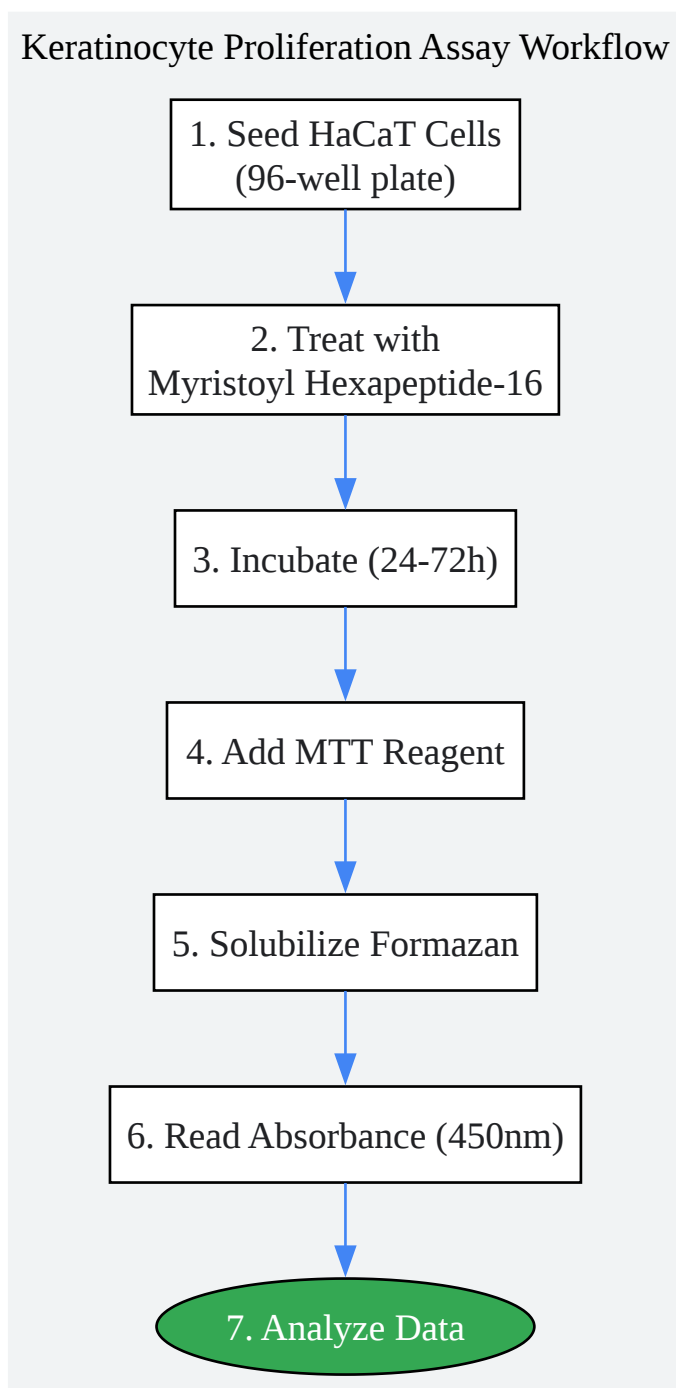
To evaluate the biological activity of **Myristoyl Hexapeptide-16**, several in vitro assays can be performed. The following are detailed protocols for assessing its effect on keratinocyte proliferation and keratin gene expression.

Keratinocyte Proliferation Assay

This assay determines the effect of **Myristoyl Hexapeptide-16** on the proliferation of human keratinocytes (e.g., HaCaT cell line).

- Cell Seeding: HaCaT keratinocytes are seeded in a 96-well plate at a density of 5×10^3 cells per well and incubated for 24 hours.[\[14\]](#)
- Treatment: The culture medium is replaced with a serum-free medium containing various concentrations of **Myristoyl Hexapeptide-16**. Control wells receive the vehicle only.
- Incubation: Cells are incubated for 24, 48, and 72 hours.[\[14\]](#)
- Viability Assessment (MTT Assay):
 - An MTT solution is added to each well and incubated for 3-4 hours to allow for the formation of formazan crystals.[\[15\]](#)

- The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).[\[15\]](#)
- The absorbance is measured at 450 nm using a microplate reader.[\[14\]](#)
- Data Analysis: The proliferation rate is calculated as a percentage relative to the untreated control.



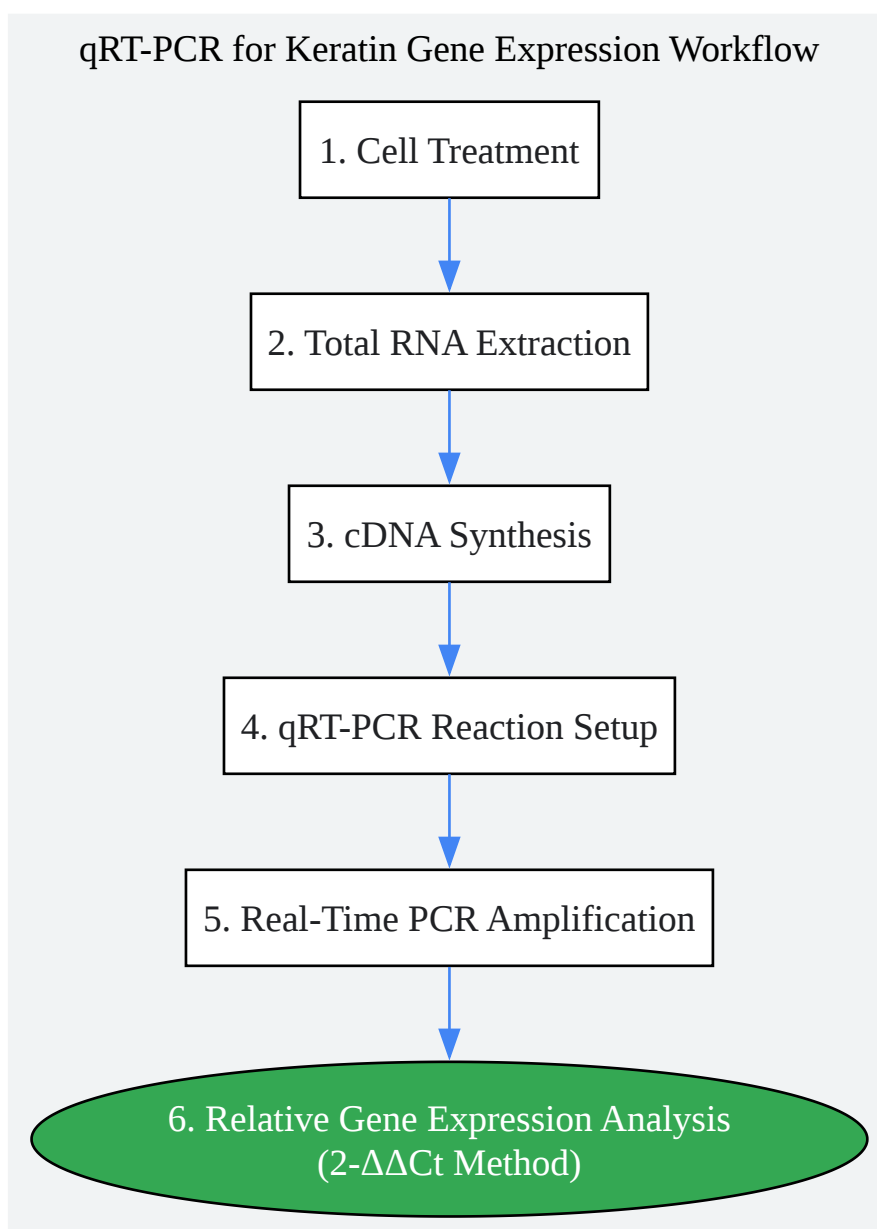
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Fig. 3: Keratinocyte Proliferation Assay Workflow.

Quantitative Real-Time PCR (qRT-PCR) for Keratin Gene Expression

This protocol measures the change in the expression of specific keratin genes in response to treatment with **Myristoyl Hexapeptide-16**.

- Cell Culture and Treatment: Human keratinocytes are cultured and treated with **Myristoyl Hexapeptide-16** as described in the proliferation assay.
- RNA Extraction: Total RNA is extracted from the treated and control cells using a suitable RNA isolation kit.[\[16\]](#)
- cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcription kit.[\[16\]](#)
- qRT-PCR:
 - The qRT-PCR reaction is set up using a SYBR Green or TaqMan-based master mix, the synthesized cDNA, and primers specific for the target keratin genes (e.g., KRT1, KRT10) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.[\[17\]](#)
 - The reaction is run in a real-time PCR system.[\[17\]](#)
- Data Analysis: The relative expression of the target keratin genes is calculated using the 2- $\Delta\Delta C_t$ method, comparing the treated samples to the untreated controls.[\[18\]](#)



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Fig. 4: qRT-PCR for Keratin Gene Expression Workflow.

Conclusion

Myristoyl Hexapeptide-16 is a well-characterized synthetic lipo-peptide with a clear application in the cosmetic industry for enhancing hair and eyelash appearance. Its synthesis via established SPPS protocols is straightforward. The proposed mechanism of action, centered on the stimulation of keratin gene expression and the activation of key hair growth

signaling pathways, provides a strong basis for its efficacy. The provided experimental protocols offer a framework for the quantitative evaluation of its biological activity. Further research to elucidate the precise molecular interactions and to conduct clinical trials on formulations containing only **Myristoyl Hexapeptide-16** would be beneficial for a more complete understanding of its standalone effects.

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